3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17FN6O2 and its molecular weight is 392.394. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Mechanistic Insights
One area of research focuses on the synthesis and mechanistic understanding of related compounds. For example, the study on the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates the complexity of reactions involving similar triazine and pyrazole frameworks. This research sheds light on the ANRORC mechanism, which includes nucleophile addition, ring opening, and ring closure, followed by N-formylation, providing a foundation for synthesizing novel compounds with potential applications in drug development and organic chemistry (Ledenyova et al., 2018).
Antimicrobial and Antiviral Activities
Another significant area of interest is the development of compounds with antimicrobial and antiviral activities. The synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and their evaluation for antimicrobial, antilipase, and antiurease activities exemplify the pharmaceutical potential of compounds with similar structures. Some of these synthesized compounds exhibited good to moderate antimicrobial activity against test microorganisms, highlighting the therapeutic potential of fluorophenylpyrazole carboxamides and related structures (Başoğlu et al., 2013).
Anticancer Research
The exploration of novel compounds for anticancer applications is also noteworthy. The synthesis and in vitro evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives for their nematocidal activity, despite being primarily aimed at agrochemical applications, indicate the broad functional utility of pyrazole carboxamide derivatives, including potential anticancer properties. These findings underscore the importance of structural modification and functionalization in developing new therapeutic agents (Zhao et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazine derivatives, have been studied for their potential as inhibitors of protoporphyrinogen oxidase (ppo), an enzyme involved in the biosynthesis of tetrapyrroles .
Mode of Action
Based on the structure of the compound and its similarity to other 1,2,3-triazine derivatives, it can be hypothesized that it may interact with its target enzyme (such as ppo) through non-covalent interactions, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
If we consider ppo as a potential target, the inhibition of this enzyme would disrupt the biosynthesis of tetrapyrroles, which are key components of several vital biomolecules, including heme and chlorophyll .
Result of Action
If it acts as a ppo inhibitor, it could potentially lead to the accumulation of protoporphyrinogen, the substrate of ppo, and a decrease in the levels of the products of the ppo-catalyzed reaction .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c1-26-18(12-17(24-26)13-6-8-14(21)9-7-13)19(28)22-10-11-27-20(29)15-4-2-3-5-16(15)23-25-27/h2-9,12H,10-11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVAZLWJXVVPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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